molecular formula C8H11IN2O2S B3059457 4-Amino-3-iodo-n,n-dimethylbenzenesulfonamide CAS No. 18229-61-3

4-Amino-3-iodo-n,n-dimethylbenzenesulfonamide

Cat. No. B3059457
CAS RN: 18229-61-3
M. Wt: 326.16 g/mol
InChI Key: JKUNMLPUBLNQCL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The compound’s molecular structure consists of a benzene ring substituted with an amino group (NH2) at the 4-position, an iodine atom (I) at the 3-position, and two methyl groups (CH3) on the nitrogen atom of the sulfonamide group (SO2NH2) .

Scientific Research Applications

Synthesis and Chemical Properties

4-Amino-3-iodo-n,n-dimethylbenzenesulfonamide serves as a key intermediate in the synthesis of various compounds. Its structure and properties have been elucidated through elemental analysis, IR, 1H-NMR, and mass spectra, demonstrating its versatility in chemical reactions. For instance, it has been used in the synthesis of heteroaromatic compounds with antimicrobial and antifungal activities (Aal, El-Maghraby, Hassan, & Bashandy, 2007). Additionally, its derivatives have been structurally characterized, revealing insights into their molecular and electronic structures, which are vital for understanding their reactivity and potential applications (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).

Photodynamic Therapy and Cancer Treatment

One of the most promising applications of derivatives of this compound is in photodynamic therapy for cancer treatment. Certain compounds synthesized from it have shown remarkable potential as Type II photosensitizers due to their high singlet oxygen quantum yield and good fluorescence properties. These features are crucial for the effective treatment of cancer using photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Reactivity and Potential as an Oxidant

The compound and its derivatives have been explored for their oxidative reactivity. For instance, N-(2-iodylphenyl)tosylamides and 2-iodylphenyl tosylate have been prepared and analyzed, revealing potential applications as hypervalent iodine oxidants due to their excellent solubility in organic solvents (Mailyan, Geraskin, Nemykin, & Zhdankin, 2009).

Applications in Organic Synthesis

In organic synthesis, this compound derivatives have been utilized in various reactions. For example, its conversion by n-butyllithium to ortho-lithiosulfonamide, followed by condensation with electrophilic compounds, has opened pathways for synthesizing carbinols, imines, amides, and acids (Watanabe, Schwarz, Hauser, Lewis, & Slocum, 1969).

Role in Molecular Structure Analysis

Investigations into the molecular structures of certain derivatives of this compound have provided valuable insights into the field of crystallography and polymorphism. These studies contribute significantly to our understanding of molecular conformations and interactions (Bar & Bernstein, 1985).

properties

IUPAC Name

4-amino-3-iodo-N,N-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11IN2O2S/c1-11(2)14(12,13)6-3-4-8(10)7(9)5-6/h3-5H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKUNMLPUBLNQCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80619856
Record name 4-Amino-3-iodo-N,N-dimethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18229-61-3
Record name 4-Amino-3-iodo-N,N-dimethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 4-amino-N,N-dimethylbenzenesulfonamide (3.0 g, 14.98 mmol) in EtOH (165 mL) at 50° C. was added a slurry of iodine (1.3 g, 4.99 mmol) and silver sulfate (2.8 g, 9.00 mmol) in EtOH (40 mL). The same addition was repeated after 1 h of stirring at 50° C., then the reaction mixture was stirred at 50° C. for 16 h. Iodine (0.76 g, 3.00 mmol) was again added, and the mixture stirred at 50° C. for 2 h before being filtered through Celite®. The filtrate was concentrated in vacuo, and EtOH (70 mL) was added. The suspension was stirred at 50° C. for 1 h, cooled to r.t., then filtered to give the title compound (2.7 g, 55%) as a brown solid that was used without further purification. δH (DMSO-d6) 7.81 (1H, d, J 2.1 Hz), 7.42 (1H, dd, J 8.6 and 2.1 Hz), 6.83 (1H, d, J 8.6 Hz), 6.12 (2H, br. s), 2.58 (6H, s). LCMS (ES+) 326.9 (M+H)+, RT 2.50 minutes (Method 3).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
165 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.8 g
Type
catalyst
Reaction Step One
Quantity
0.76 g
Type
reactant
Reaction Step Two
Yield
55%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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